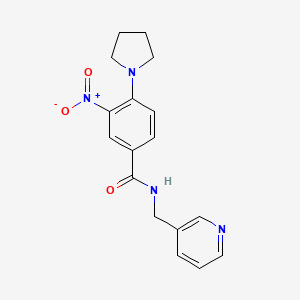![molecular formula C16H26ClNOS B4400816 4-Methyl-1-[2-(2-phenylsulfanylethoxy)ethyl]piperidine;hydrochloride](/img/structure/B4400816.png)
4-Methyl-1-[2-(2-phenylsulfanylethoxy)ethyl]piperidine;hydrochloride
概要
説明
4-Methyl-1-[2-(2-phenylsulfanylethoxy)ethyl]piperidine;hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, a phenylthio group, and an ethoxyethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[2-(2-phenylsulfanylethoxy)ethyl]piperidine;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. The phenylthio group is introduced through a nucleophilic substitution reaction, while the ethoxyethyl chain is added via an etherification reaction. The final product is obtained as a hydrochloride salt through acid-base neutralization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-Methyl-1-[2-(2-phenylsulfanylethoxy)ethyl]piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group or to modify the piperidine ring.
Substitution: The ethoxyethyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler piperidine derivatives.
科学的研究の応用
4-Methyl-1-[2-(2-phenylsulfanylethoxy)ethyl]piperidine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Methyl-1-[2-(2-phenylsulfanylethoxy)ethyl]piperidine;hydrochloride involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, while the piperidine ring may modulate the compound’s overall activity. The ethoxyethyl chain can influence the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
4-methyl-1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine: Lacks the hydrochloride salt form.
4-methyl-1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine sulfate: Contains a sulfate group instead of hydrochloride.
4-methyl-1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine nitrate: Contains a nitrate group instead of hydrochloride.
Uniqueness
4-Methyl-1-[2-(2-phenylsulfanylethoxy)ethyl]piperidine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
特性
IUPAC Name |
4-methyl-1-[2-(2-phenylsulfanylethoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS.ClH/c1-15-7-9-17(10-8-15)11-12-18-13-14-19-16-5-3-2-4-6-16;/h2-6,15H,7-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXMNYQGHMGGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCSC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4400733.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B4400747.png)

![N-{2-[(3,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4400765.png)

![N-(1-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4400773.png)
![N-(3-chloro-4-methylphenyl)-3-(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B4400782.png)
![1-[2-(4-Piperidin-1-ylbutoxy)phenyl]propan-1-one;hydrochloride](/img/structure/B4400788.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4400790.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-pyrazinecarboxylate](/img/structure/B4400793.png)
![1-[4-(2-Quinolin-8-yloxyethoxy)phenyl]propan-1-one](/img/structure/B4400798.png)
![1-[3-(2-fluorophenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4400813.png)
![3-Ethoxy-4-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride](/img/structure/B4400828.png)
![4-{[(5-bromo-2-ethoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B4400831.png)
